molecular formula C20H17ClF2N2O3S B2604545 6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251582-76-9

6-chloro-4-(3,4-difluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2604545
CAS No.: 1251582-76-9
M. Wt: 438.87
InChI Key: JYNDMPVDCCVOEL-UHFFFAOYSA-N
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Description

The compound “3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : A series of novel compounds, including those structurally related to the specified compound, were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

  • Antihypertensive Agents : New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential dual antihypertensive agents. These compounds were prepared as free bases and transformed to hydrochloride salts, indicating their potential in antihypertensive applications (Marvanová et al., 2016).

  • Intermolecular Interactions : Research on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed different intermolecular interactions among analogs, which could affect their physical properties and potentially their biological activities (Mahesha et al., 2019).

  • Anticancer Activity : A study on the synthesis, molecular docking, and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity and some anticancer activity, indicating their potential for further exploration as anticancer molecules (Mehta et al., 2019).

  • Chloroquine Resistance Reversal : Research on dibenzosuberanylpiperazine derivatives aimed at developing chemosensitizers to reverse chloroquine resistance in Plasmodium chabaudi. This study indicates the potential of structurally related compounds in combating drug-resistant malaria (Osa et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives, for example, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Properties

IUPAC Name

[6-chloro-4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF2N2O3S/c21-13-4-7-18-17(10-13)25(14-5-6-15(22)16(23)11-14)12-19(29(18,27)28)20(26)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNDMPVDCCVOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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